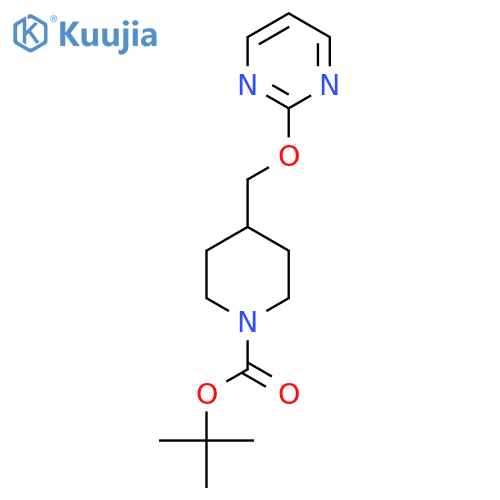

Cas no 954230-15-0 (Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate)

Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Tert-butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate

- SY267080

- 2-[(1-Boc-4-piperidyl)methoxy]pyrimidine

- Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate

-

- MDL: MFCD09862069

- インチ: 1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-5-12(6-10-18)11-20-13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3

- InChIKey: MEANRXONSXAFFU-UHFFFAOYSA-N

- SMILES: O(C1N=CC=CN=1)CC1CCN(C(=O)OC(C)(C)C)CC1

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 21

- 回転可能化学結合数: 5

- 複雑さ: 330

- トポロジー分子極性表面積: 64.599

Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D780614-5g |

2-[(1-Boc-4-piperidyl)methoxy]pyrimidine |

954230-15-0 | 95% | 5g |

$1610 | 2023-09-01 | |

| eNovation Chemicals LLC | D780614-5g |

2-[(1-Boc-4-piperidyl)methoxy]pyrimidine |

954230-15-0 | 95% | 5g |

$1540 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528943-5g |

Tert-butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate |

954230-15-0 | 98% | 5g |

¥14112.00 | 2024-04-24 |

Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate 関連文献

-

1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147

Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate (CAS No. 954230-15-0)

Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate, identified by its CAS number 954230-15-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising properties for use in medicinal chemistry, particularly in the design of novel therapeutic agents.

The molecular structure of Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate incorporates several key functional groups that contribute to its unique chemical behavior. The presence of a tert-butyl group provides steric hindrance, which can influence the compound's solubility and metabolic stability. Additionally, the piperidine ring is a common pharmacophore in drug discovery, known for its ability to interact with biological targets in a favorable manner. The pyrimidine moiety further enhances the compound's potential by introducing hydrogen bonding capabilities, which are crucial for binding to biological receptors.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with various diseases. Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate has been explored as a potential lead compound in several research studies aimed at identifying novel therapeutic interventions. Its structural features make it a versatile scaffold for further derivatization, allowing researchers to fine-tune its properties for specific applications.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that piperidine derivatives can interact with neurotransmitter receptors, making them attractive candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The pyrimidine component of Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate further enhances its suitability for these applications by enabling interactions with specific binding sites on neural receptors.

Furthermore, the compound has shown promise in preclinical studies as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. Dysregulation of these pathways is implicated in various cancers and inflammatory diseases. The ability of Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate to modulate kinase activity makes it a valuable tool for developing targeted therapies.

The synthesis of Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the pyrimidine ring through nucleophilic substitution reactions is particularly critical, as it determines the compound's overall reactivity and biological activity. Researchers have employed various synthetic strategies to improve the efficiency of these reactions, including the use of catalytic systems and protecting groups to prevent unwanted side products.

Recent advancements in computational chemistry have also played a significant role in the study of this compound. Molecular modeling techniques allow researchers to predict how Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate interacts with biological targets at the atomic level. These insights are invaluable for designing modified versions of the compound that may enhance its therapeutic efficacy while minimizing potential side effects.

In conclusion, Tert-butyl 4-(pyrimidin -2 -yloxy)methyl) piperidine -1 -carboxylic acid (CAS No .954230 -15 -0) represents an exciting area of research with significant potential for therapeutic applications . Its unique structural features , combined with its demonstrated interactions with biological targets , make it a promising candidate for further development . As research continues , it is likely that new insights into its properties and applications will emerge , further solidifying its importance in medicinal chemistry .

954230-15-0 (Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate) Related Products

- 2171343-79-4((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamidopentanoic acid)

- 1698394-17-0(4-amino-1-3-(dimethylamino)propyl-1H-pyrazole-3-carboxylic acid)

- 1212180-75-0((S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride)

- 2034493-20-2(3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea)

- 13734-29-7(BOC-LYS(TOS)-OH DCHA)

- 1557302-43-8(3-(2,5-difluoro-4-methylphenyl)propanoic acid)

- 2137779-64-5(2-(2,2-Dimethylpropyl)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol)

- 2680680-46-8(tert-butyl N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate)

- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)

- 513-74-6(Ammonium dithiocarbamate)